molecular formula C12H9Cl2NOS B5768688 N-(2,4-dichlorophenyl)-2-(2-thienyl)acetamide

N-(2,4-dichlorophenyl)-2-(2-thienyl)acetamide

Cat. No. B5768688
M. Wt: 286.2 g/mol
InChI Key: QETRTGOWBGHGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(2-thienyl)acetamide, commonly known as Diclazuril, is a chemical compound that belongs to the benzene and thiophene family. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent for the prevention and treatment of coccidiosis in poultry, rabbits, and other animals.

Mechanism of Action

Diclazuril works by inhibiting the development of Eimeria oocysts, which are the infective stage of the parasite. It does so by interfering with the metabolism of the parasite, specifically by inhibiting the mitochondrial respiratory chain. This leads to a decrease in the ATP production, which is essential for the survival and replication of the parasite.
Biochemical and Physiological Effects:
Diclazuril has been shown to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body, including the liver, kidney, and muscle tissues. It is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Diclazuril is a highly effective and safe antiprotozoal agent that can be used in laboratory experiments to study the pathogenesis of coccidiosis and to evaluate the efficacy of new drugs against Eimeria parasites. However, it is important to note that Diclazuril is not effective against all species of Eimeria and may not be suitable for all types of coccidiosis.

Future Directions

There are several areas of research that could be pursued in the future to further understand the mechanism of action of Diclazuril and to improve its efficacy and safety. Some of these include:
1. Development of new formulations of Diclazuril that can improve its bioavailability and reduce the frequency of administration.
2. Investigation of the molecular targets of Diclazuril in Eimeria parasites to identify new drug targets.
3. Evaluation of the efficacy of Diclazuril in combination with other drugs for the treatment of coccidiosis.
4. Study of the impact of Diclazuril on the gut microbiota of animals and its potential role in the development of antibiotic resistance.
5. Investigation of the potential use of Diclazuril as an antiprotozoal agent in humans for the treatment of parasitic infections.
In conclusion, Diclazuril is a highly effective and safe antiprotozoal agent that has been widely used in veterinary medicine for the prevention and treatment of coccidiosis in animals. Its mechanism of action involves inhibition of the mitochondrial respiratory chain of Eimeria parasites, leading to a decrease in ATP production. While Diclazuril has several advantages for laboratory experiments, there are also limitations to its use. Future research should focus on improving its efficacy and safety, identifying new drug targets, and exploring its potential use in humans.

Synthesis Methods

Diclazuril can be synthesized by reacting 2,4-dichlorophenylacetonitrile with 2-thiophenemethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Diclazuril as the final product, which is then purified by recrystallization.

Scientific Research Applications

Diclazuril has been extensively studied for its antiprotozoal activity against various species of Eimeria, a genus of intracellular parasites that cause coccidiosis in animals. It has been shown to be highly effective in preventing and treating coccidiosis in poultry and rabbits, with minimal side effects.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETRTGOWBGHGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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